molecular formula C18H19NO4S B6379211 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261953-91-6

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6379211
CAS RN: 1261953-91-6
M. Wt: 345.4 g/mol
InChI Key: NSYKUVMVNCXQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2F5PPSP95) is an organic compound with a molecular formula of C14H17NO4S and a molecular weight of 299.35 g/mol. It is a white crystalline solid with a melting point of 148-150 °C and a boiling point of 368.4 °C. 2F5PPSP95 is a versatile compound used in various scientific and industrial applications, such as synthesis of various organic compounds, pharmaceuticals, and agrochemicals.

Mechanism of Action

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is an organic compound with a molecular formula of C14H17NO4S and a molecular weight of 299.35 g/mol. It is a white crystalline solid with a melting point of 148-150 °C and a boiling point of 368.4 °C. 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound used in various scientific and industrial applications, such as synthesis of various organic compounds, pharmaceuticals, and agrochemicals. The mechanism of action of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not fully understood, but it is believed to involve the formation of a Schiff base intermediate during the condensation reaction between 4-piperidin-1-ylsulfonyl chloride and 4-hydroxybenzaldehyde. This intermediate then undergoes a catalytic hydrogenation reaction to form 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%.
Biochemical and Physiological Effects
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is believed to have potential applications in the treatment of various diseases and disorders, such as cancer, hypertension, and diabetes. In addition, 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory-related diseases.

Advantages and Limitations for Lab Experiments

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound that can be used in various laboratory experiments. It is relatively easy to synthesize and has a wide range of applications. However, it is important to note that 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a relatively unstable compound, and therefore it is important to use caution when handling it. Additionally, it is important to use appropriate safety equipment when working with 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, such as gloves, safety glasses, and a respirator.

Future Directions

The potential applications of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% are still being explored. Future research could focus on the development of novel synthetic routes for the synthesis of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, as well as the elucidation of its mechanism of action. Additionally, further research could focus on the potential biomedical applications of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, such as its use in the treatment of various diseases and disorders. Finally, further research could focus on the development of novel derivatives of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, which could be used in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.

Synthesis Methods

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized via a two-step process. The first step involves the condensation of 4-piperidin-1-ylsulfonyl chloride and 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-formyl-5-(4-piperidin-1-ylsulfonyl)phenol. The second step involves the conversion of 2-formyl-5-(4-piperidin-1-ylsulfonyl)phenol to 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% by a catalytic hydrogenation reaction.

Scientific Research Applications

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is used in various scientific applications, such as in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiazoles, and triazoles. In addition, 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is used in the synthesis of various heterocyclic compounds, such as piperazines, pyrrolidines, and piperidines.

properties

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)19-10-2-1-3-11-19/h4-9,12-13,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYKUVMVNCXQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685393
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS RN

1261953-91-6
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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